molecular formula C8H9NO5 B2781483 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]propanedioic acid CAS No. 98034-34-5

2-[(5-Methyl-1,2-oxazol-3-yl)methyl]propanedioic acid

Cat. No.: B2781483
CAS No.: 98034-34-5
M. Wt: 199.162
InChI Key: DPZURBSTTXIKNN-UHFFFAOYSA-N
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Description

2-[(5-Methyl-1,2-oxazol-3-yl)methyl]propanedioic acid is a chemical compound with the molecular formula C8H9NO5 It features a malonic acid moiety substituted with a 5-methylisoxazole group

Scientific Research Applications

2-[(5-Methyl-1,2-oxazol-3-yl)methyl]propanedioic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]propanedioic acid typically involves the reaction of 5-methylisoxazole with malonic acid derivatives. One common method includes the alkylation of malonic acid with 5-methylisoxazole-3-methyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Methyl-1,2-oxazol-3-yl)methyl]propanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The malonic acid moiety can undergo substitution reactions with nucleophiles, leading to the formation of esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alcohols, amines, or thiols can be used in the presence of catalysts or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in esters, amides, or other functionalized derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Methylisoxazol-3-yl)malonamide
  • N-(5-Methylisoxazol-3-yl)oxalamide
  • 5-Methylisoxazole-3-carboxylic acid

Uniqueness

2-[(5-Methyl-1,2-oxazol-3-yl)methyl]propanedioic acid is unique due to its combination of the malonic acid and 5-methylisoxazole moieties. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(5-methyl-1,2-oxazol-3-yl)methyl]propanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5/c1-4-2-5(9-14-4)3-6(7(10)11)8(12)13/h2,6H,3H2,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZURBSTTXIKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CC(C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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